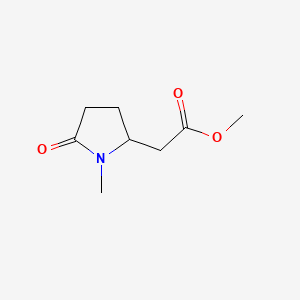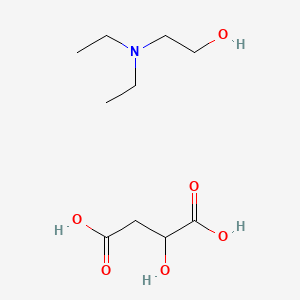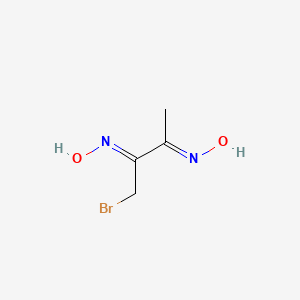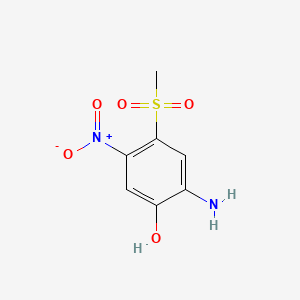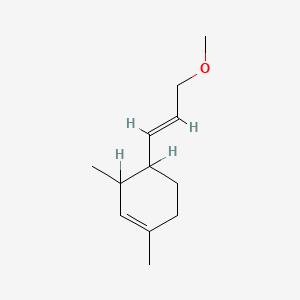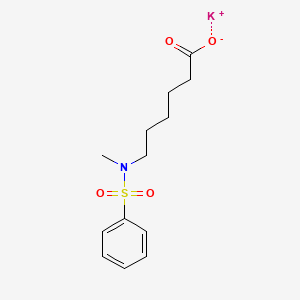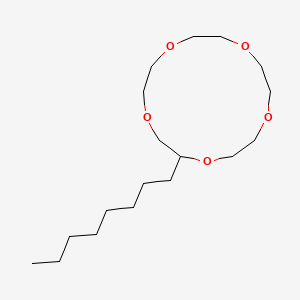
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane is a heterocyclic organic compound with the molecular formula C₁₈H₃₆O₅. It is a member of the crown ether family, which are known for their ability to form stable complexes with metal ions. This compound is characterized by its ability to selectively bind to certain cations, making it useful in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with an octyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis due to its ability to form stable complexes with metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Mécanisme D'action
The mechanism of action of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring structure. This selective binding is influenced by the size and charge of the cation, as well as the specific structure of the crown ether .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13-pentaoxacyclopentadecane: Similar in structure but lacks the octyl group, making it less hydrophobic.
2,2’-Bi(1,4,7,10,13-pentaoxacyclopentadecane): A dimeric form with enhanced binding properties due to the presence of two crown ether units.
Uniqueness
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its octyl group, which increases its hydrophobicity and enhances its ability to interact with organic solvents and hydrophobic environments. This makes it particularly useful in applications where selective binding in non-aqueous media is required .
Propriétés
Numéro CAS |
74649-87-9 |
|---|---|
Formule moléculaire |
C18H36O5 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-octyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-18-17-22-14-13-20-10-9-19-11-12-21-15-16-23-18/h18H,2-17H2,1H3 |
Clé InChI |
SPXNAQKEKSAVLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1COCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


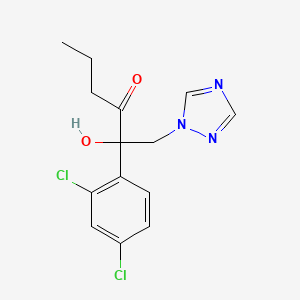

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)


![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
